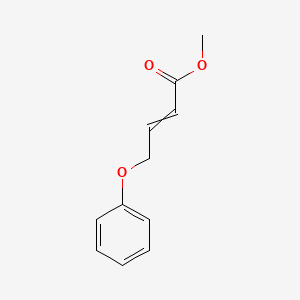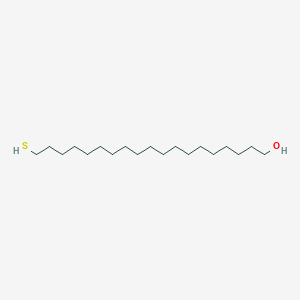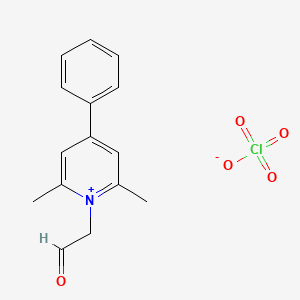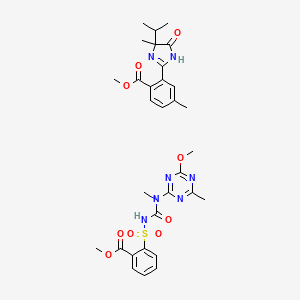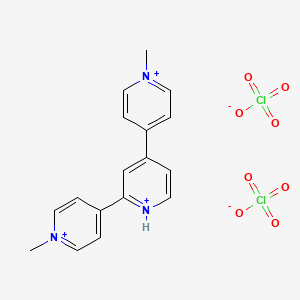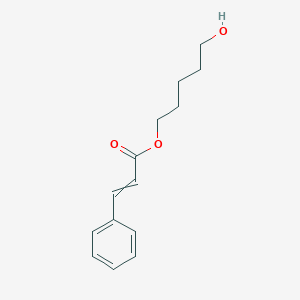
5-Hydroxypentyl 3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxypentyl 3-phenylprop-2-enoate is an organic compound characterized by the presence of a hydroxyl group attached to a pentyl chain and a phenylprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypentyl 3-phenylprop-2-enoate typically involves the esterification of 5-hydroxypentanol with 3-phenylprop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxypentyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The double bond in the phenylprop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
5-Hydroxypentyl 3-phenylprop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Hydroxypentyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for esterases, leading to its hydrolysis into 5-hydroxypentanol and 3-phenylprop-2-enoic acid. These products can then participate in further biochemical reactions, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-phenylprop-2-enoate: Similar structure but with an ethyl group instead of a hydroxypentyl group.
Methyl 3-phenylprop-2-enoate: Similar structure but with a methyl group instead of a hydroxypentyl group.
3-Phenylprop-2-enoic acid: The parent acid of the ester.
Uniqueness
5-Hydroxypentyl 3-phenylprop-2-enoate is unique due to the presence of the hydroxyl group on the pentyl chain, which imparts distinct chemical and physical properties. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications.
Propriétés
Numéro CAS |
111917-09-0 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
5-hydroxypentyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H18O3/c15-11-5-2-6-12-17-14(16)10-9-13-7-3-1-4-8-13/h1,3-4,7-10,15H,2,5-6,11-12H2 |
Clé InChI |
RXSKCHNCSFFPEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)OCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
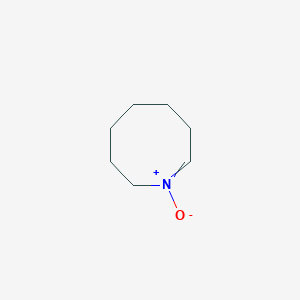
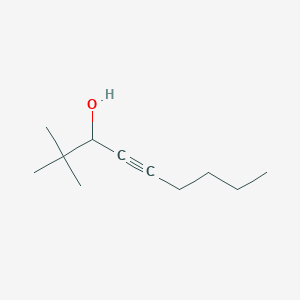
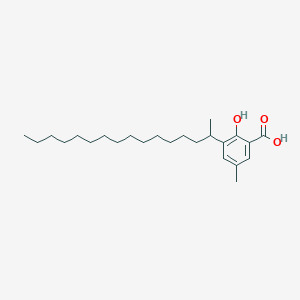
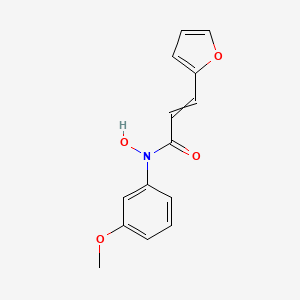
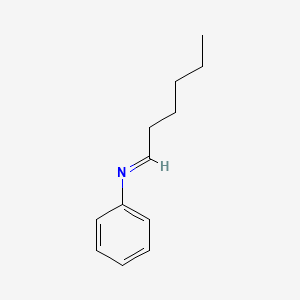
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)
